molecular formula C5H6N2O B12364023 3-amino-3H-pyridin-2-one

3-amino-3H-pyridin-2-one

Cat. No.: B12364023
M. Wt: 110.11 g/mol
InChI Key: FPNTYAIOUIINOJ-UHFFFAOYSA-N
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Description

3-amino-3H-pyridin-2-one is a heterocyclic compound that features a pyridine ring with an amino group at the 3-position and a keto group at the 2-position. This compound is of significant interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and peptidomimetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3H-pyridin-2-one typically involves the transformation of 3-nitro- or 3-cyanopyridin-2-ones . One common method includes the interaction of 1,3-diketones with chloroacetamide to produce N-(3-oxoalkenyl)chloroacetamides. Heating these intermediates with an excess of pyridine in ethanol or butanol leads to the formation of pyridin-2-ones, which are then reacted with hydrazine hydrate to yield 3-amino-3H-pyridin-2-ones .

Industrial Production Methods

Industrial production methods for this compound are generally based on large-scale adaptations of the laboratory synthesis routes. These methods often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for the high-yield production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-amino-3H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyridin-2-ones .

Scientific Research Applications

3-amino-3H-pyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-3H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the keto group can participate in various chemical interactions, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-nitropyridin-2-one
  • 3-cyanopyridin-2-one
  • 4,6-dimethylpyridin-2-one

Uniqueness

3-amino-3H-pyridin-2-one is unique due to the presence of both an amino group and a keto group on the pyridine ring, which allows it to participate in a diverse range of chemical reactions and biological interactions. This dual functionality makes it a versatile building block in synthetic chemistry and a valuable compound in pharmaceutical research .

Properties

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

IUPAC Name

3-amino-3H-pyridin-2-one

InChI

InChI=1S/C5H6N2O/c6-4-2-1-3-7-5(4)8/h1-4H,6H2

InChI Key

FPNTYAIOUIINOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C(=O)N=C1)N

Origin of Product

United States

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